molecular formula C8H13NO B13700742 3-(Oxetan-3-ylidene)piperidine

3-(Oxetan-3-ylidene)piperidine

Cat. No.: B13700742
M. Wt: 139.19 g/mol
InChI Key: RAZGKLKEXBEZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-ylidene)piperidine typically involves the formation of the oxetane ring followed by its incorporation into the piperidine structure. One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The oxetane can then be further manipulated to introduce the piperidine ring through various cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxetan-3-ylidene)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(Oxetan-3-ylidene)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-ylidene)piperidine involves its interaction with molecular targets through its oxetane and piperidine rings. The oxetane ring can participate in ring-opening reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Uniqueness: 3-(Oxetan-3-ylidene)piperidine is unique due to the presence of both an oxetane and a piperidine ring in its structure. This dual-ring system provides a combination of reactivity and stability that is not found in many other compounds. The oxetane ring’s strain makes it highly reactive, while the piperidine ring offers stability and the potential for various chemical modifications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-(oxetan-3-ylidene)piperidine

InChI

InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2

InChI Key

RAZGKLKEXBEZDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2COC2)CNC1

Origin of Product

United States

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